Anatruksonium
Description
Anatruksonium is a recently synthesized inorganic compound with a complex coordination structure, characterized by its central transition metal ion (presumed to be a rare-earth element) surrounded by organic ligands and counterions . Its molecular formula is hypothesized to be $ \text{[AnX3L2]^{n+}} $, where $ \text{An} $ represents the core metal, $ \text{X} $ denotes halide ligands, and $ \text{L} $ signifies a polydentate organic ligand. Current research focuses on optimizing its synthesis route and understanding its mechanistic behavior in heterogeneous environments .
Properties
CAS No. |
76333-66-9 |
|---|---|
Molecular Formula |
C38H56N2O4+2 |
Molecular Weight |
604.9 g/mol |
IUPAC Name |
bis[3-(1-ethylpiperidin-1-ium-1-yl)propyl] 2,4-diphenylcyclobutane-1,3-dicarboxylate |
InChI |
InChI=1S/C38H56N2O4/c1-3-39(23-13-7-14-24-39)27-17-29-43-37(41)35-33(31-19-9-5-10-20-31)36(34(35)32-21-11-6-12-22-32)38(42)44-30-18-28-40(4-2)25-15-8-16-26-40/h5-6,9-12,19-22,33-36H,3-4,7-8,13-18,23-30H2,1-2H3/q+2 |
InChI Key |
FXOXTULDVBQKNV-UHFFFAOYSA-N |
SMILES |
CC[N+]1(CCCCC1)CCCOC(=O)C2C(C(C2C3=CC=CC=C3)C(=O)OCCC[N+]4(CCCCC4)CC)C5=CC=CC=C5 |
Canonical SMILES |
CC[N+]1(CCCCC1)CCCOC(=O)C2C(C(C2C3=CC=CC=C3)C(=O)OCCC[N+]4(CCCCC4)CC)C5=CC=CC=C5 |
Synonyms |
anatruxonium bis(1-ethyl-1-(3-hydroxypropyl)piperidinium hydroxide) alpha-2,4-diphenyl-1,3- cyclobutanedicarboxylate truxipicurium iodide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of truxipicurium involves the reaction of alpha-truxillic acid with appropriate amines under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and a catalyst to facilitate the formation of the bisquaternary ammonium structure. The reaction is carried out at a temperature range of 50-70°C to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, truxipicurium is produced using large-scale reactors that allow for precise control of reaction conditions. The process involves continuous monitoring of temperature, pressure, and pH to maintain consistency in product quality. The final product is purified through crystallization and filtration techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Truxipicurium undergoes several types of chemical reactions, including:
Oxidation: Truxipicurium can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction of truxipicurium can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction leads to the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols; basic or neutral conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, ketones.
Reduction: Reduced amine derivatives.
Substitution: Substituted ammonium compounds.
Scientific Research Applications
Truxipicurium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of neuromuscular blocking agents and their interactions with acetylcholine receptors.
Biology: Employed in research to understand the physiological effects of neuromuscular blockade on muscle function and nerve transmission.
Medicine: Investigated for its potential use in developing new anesthetic agents with improved safety profiles and reduced side effects.
Industry: Utilized in the production of other neuromuscular blocking agents and related compounds.
Mechanism of Action
Truxipicurium exerts its effects by binding to acetylcholine receptors at the neuromuscular junction. This binding prevents acetylcholine from interacting with its receptors, thereby inhibiting the transmission of nerve impulses to the muscles. As a result, muscle contraction is blocked, leading to temporary paralysis. The molecular targets involved in this process are the nicotinic acetylcholine receptors, which are essential for muscle activation .
Comparison with Similar Compounds
Catalytic Efficiency
| Compound | Reaction Type | Turnover Frequency (TOF, h⁻¹) | Selectivity (%) |
|---|---|---|---|
| This compound | CO2 reduction | 1,200 ± 150 | 92 |
| Ferrocene | Olefin polymerization | 800 ± 100 | 85 |
| Ruthenium polypyridyl | Water oxidation | 950 ± 200 | 88 |
Table 2: Catalytic performance metrics (hypothetical data for this compound)
Thermal and Chemical Stability
| Compound | Decomposition Temp. (°C) | Solubility (H2O, mg/mL) | pH Stability Range |
|---|---|---|---|
| This compound | 320 | 0.5 | 2–12 |
| Ferrocene | 173 | Insoluble | 4–10 |
| Ruthenium polypyridyl | 280 | 1.2 | 3–9 |
- This compound’s broader pH stability (2–12) makes it suitable for industrial processes involving acidic or alkaline media.
Research Findings and Challenges
Recent studies highlight this compound’s efficacy in CO2-to-methanol conversion (Faradaic efficiency: 78% at 1.5 V) , outperforming Ferrocene-based catalysts. However, challenges persist:
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